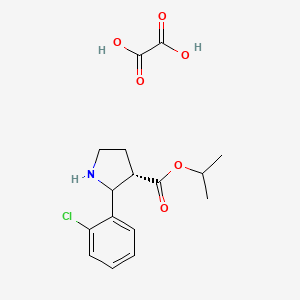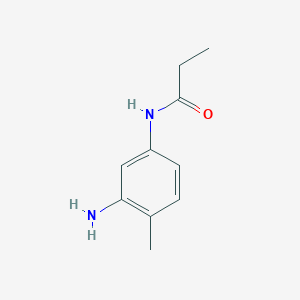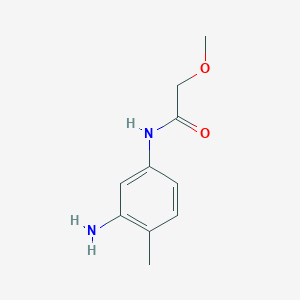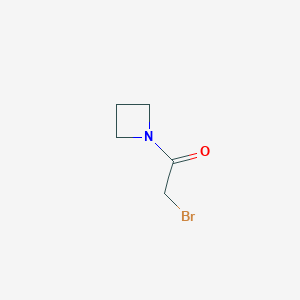
1-(Azetidin-1-yl)-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Azetidin-1-yl)-2-bromoethanone (ABE) is a synthetic organic compound that is used in the synthesis of various pharmaceutical drugs, including those used to treat depression, anxiety, and pain. ABE is also used in the synthesis of other organic compounds, such as polymers and dyes. ABE is a versatile compound that has a wide range of applications in the laboratory and in the pharmaceutical industry.
Scientific Research Applications
Anti-Tubercular Agents
1-(Azetidin-1-yl)-2-bromoethanone derivatives have been explored for their potential in anti-tubercular activity. A study demonstrated the synthesis and evaluation of azetidinone analogues, which included 1, 2, 4-triazole, showing promising activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Synthesis of Bioactive Beta-Lactams
Azetidin-2,3-diones, closely related to 1-(Azetidin-1-yl)-2-bromoethanone, have been used in the synthesis of 3-substituted 3-hydroxy-beta-lactam, a potentially bioactive compound. This synthesis process in aqueous media demonstrates the molecule's utility in creating biologically significant structures (Alcaide, Almendros, Luna, & Torres, 2008).
Synthesis of Heterocyclic Compounds
The synthesis of 2-Alkoxy-1-azetines from azetidin-2-ones, including 1-(Azetidin-1-yl)-2-bromoethanone, highlights their role in producing heterocyclic compounds. These compounds are significant due to their stability and utility in various chemical transformations (Bormann, 1969).
Antibacterial and Antifungal Agents
Compounds derived from 1-(Azetidin-1-yl)-2-bromoethanone have shown potential as antibacterial and antifungal agents. A study involved the synthesis of novel azetidine derivatives, demonstrating their effectiveness against various microbial strains (Demchenko et al., 2020).
Antineoplastic Agents
The integration of azetidin-2-ones with 4,5-dibromopyrrole motifs has been studied for antineoplastic activity. This research specifically targeted breast cancer cell lines, with some hybrids showing significant cytotoxicity, demonstrating the potential of these compounds in cancer therapy (Rane et al., 2015).
Catalytic Asymmetric Reactions
Enantiopure azetidin-2-yl compounds, related to 1-(Azetidin-1-yl)-2-bromoethanone, have been used in catalytic asymmetric reactions, particularly in the addition of organozinc reagents to aldehydes. This application is significant for synthesizing chiral molecules with high enantioselectivity (Wang et al., 2008).
Preparation of Heteroaryl Compounds
Azetidin-3-yl groups, similar to 1-(Azetidin-1-yl)-2-bromoethanone, have been used in the Minisci reaction to introduce heterocyclic groups into various drug discovery molecules. This method demonstrates the utility of azetidine derivatives in creating compounds for pharmaceutical research (Duncton et al., 2009).
properties
IUPAC Name |
1-(azetidin-1-yl)-2-bromoethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-4-5(8)7-2-1-3-7/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFNEFMRNYTXQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590239 |
Source


|
| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-bromoethanone | |
CAS RN |
885267-00-5 |
Source


|
| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Bromoacetylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

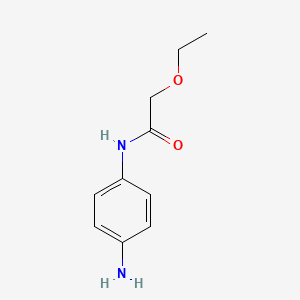
![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)
![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)
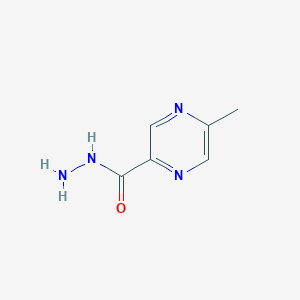

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)



